molecular formula C26H26ClNO4S2 B131831 methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate CAS No. 120385-96-8

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate

Cat. No.: B131831
CAS No.: 120385-96-8
M. Wt: 516.1 g/mol
InChI Key: CODRIEDIPRVYFV-UXBLZVDNSA-N
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Description

Methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C26H26ClNO4S2 and its molecular weight is 516.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Related Compounds and Their Applications

The detailed scientific research applications of "3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester" specifically could not be found. However, insights into related chemical compounds and their applications in scientific research suggest areas where this compound might hold potential. These insights are drawn from the broader literature on compounds with structural similarities or related functional groups, emphasizing their roles in various scientific domains.

Protective Effects in Neurodegenerative Diseases : Compounds like caffeic acid and its derivatives have been scrutinized for their anti-Alzheimer's therapeutic potential, highlighting profound effects in the brain including protection from toxicity induced by various agents or experimental models of Alzheimer's disease (AD). This includes global antioxidant effects and specific anti-inflammatory mechanisms in the brain alongside processes of β-amyloid formation, aggregation, and neurotoxicity targets (Habtemariam, 2017).

Synthetic Utilities in Organic Chemistry : Research into the synthetic methodologies for creating complex molecules from simpler precursors, such as o-phenylenediamines, highlights the route to synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines. This reflects the compound's potential utility in generating key intermediates for pharmaceuticals and materials science (Ibrahim, 2011).

Liquid Crystal Research : Methylene-linked liquid crystal dimers, exhibiting novel nematic phases, underline the importance of structural design in materials science for developing advanced display technologies and optical devices. The study of methylene-linked dimers contributes to the understanding of liquid crystal behaviors, offering insights into the design of new materials with tailored properties (Henderson & Imrie, 2011).

Food Safety and Packaging : Investigations into phthalate esters, utilized as plasticizers in food processing and packaging, emphasize the compound's potential relevance in studies concerning the migration of chemical additives from packaging into food, affecting food safety and human health (Haji Harunarashid et al., 2017).

Environmental Toxicology : Research on environmental pollutants, such as DDT and DDE, and their role as endocrine disruptors in humans and wildlife, could relate to the broader context of studying the environmental impact and toxicology of complex organic compounds, including the one . This involves understanding their bioaccumulation, metabolism, and effects on the reproductive and immune systems (Burgos-Aceves et al., 2021).

Safety and Hazards

There are no publicly available reports on the safety information and toxicological properties of this compound. When handling and processing this compound, appropriate safety measures should be taken, including wearing suitable protective gloves, eye protection, and a respirator mask. Ensure that operations are carried out in a well-ventilated environment. If inhaled, ingested, or in contact with skin, seek medical attention immediately .

Future Directions

This compound is a pharmaceutical intermediate used for the synthesis of other compounds . Its potential applications and research are still to be explored in depth .

Properties

IUPAC Name

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO4S2/c1-31-24(29)12-14-33-26(34-15-13-25(30)32-2)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODRIEDIPRVYFV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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